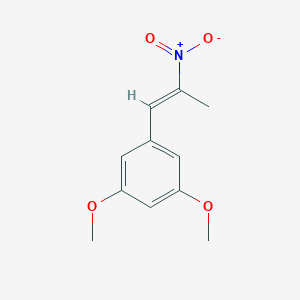

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

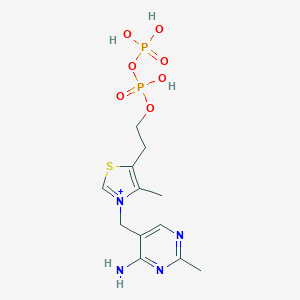

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a chemical compound with the molecular formula C11H13NO4 . It is also known by other synonyms such as 1-(3,5-DIMETHOXYPHENYL) 2-NITROPROPENE, 1-(3,5-DIMETHOXYPHENYL)-2-NITROPROP-1-ENE, and 1-(3,5-Dimethoxyphenyl)-2-nitro-1-propene .

Physical And Chemical Properties Analysis

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene has a molecular weight of 223.22500 g/mol . It has a density of 1.168g/cm3, a boiling point of 358ºC at 760mmHg, and a melting point of 87ºC . The compound also has a flash point of 159.4ºC .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene: is utilized in organic synthesis, particularly in the formation of complex molecules. It serves as a precursor in the synthesis of various organic compounds due to its reactive nitropropenyl group. This compound can undergo reactions such as nucleophilic addition or can act as a dienophile in Diels-Alder reactions .

Medicinal Chemistry

In medicinal chemistry, this compound finds its application in the synthesis of pharmaceuticals. Its structure is amenable to modifications that can lead to the development of drug candidates, especially in the creation of compounds with potential anti-inflammatory or analgesic properties .

Materials Science

The nitropropenyl group of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene can be used to modify surface properties of materials. This is particularly useful in the field of materials science for creating functionalized polymers or coatings that require specific chemical functionalities for their applications .

Environmental Science

This compound can be involved in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain environmental contaminants makes it a suitable model compound for understanding the behavior and breakdown of these pollutants in the environment .

Energy Production

In the context of energy production, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene could be investigated for its potential use in organic photovoltaic cells. The conjugated system within its structure may allow for efficient charge transfer, which is crucial for the conversion of light into electricity .

Agriculture

The chemical structure of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene might be explored for its use in agricultural chemistry, particularly in the synthesis of novel pesticides or herbicides. Its reactivity could be harnessed to create compounds that target specific pests or weeds without affecting crops .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods. Its distinct chemical properties allow for its use in the calibration of instruments and the quantification of similar compounds in mixtures .

Pharmacology

Pharmacologically, research into 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene could lead to the discovery of new therapeutic agents. Its molecular framework can be modified to interact with biological targets, potentially leading to the development of new treatments for various diseases .

Eigenschaften

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWWUDOIMZXGFM-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)